
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide (CPCM) is a novel chemical compound that has recently been studied for its potential applications in scientific research. As a small molecule, CPCM has been found to have a range of biochemical and physiological effects, making it an attractive molecule for laboratory experiments.
作用机制
The exact mechanism of action of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is still being investigated. However, it is believed that 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide works by inhibiting the production of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting these enzymes, 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is thought to reduce inflammation, improve cognitive function, and act as an antioxidant.
Biochemical and Physiological Effects
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to have antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has several advantages for laboratory experiments. It is easy to synthesize, has a wide range of potential applications, and has been found to have a range of biochemical and physiological effects. However, there are some limitations to using 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide in lab experiments. For example, the exact mechanism of action of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is still not fully understood, and there is a lack of long-term studies on the effects of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide.
未来方向
There are several potential future directions for the study of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide. First, more research needs to be done to better understand the exact mechanism of action of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide. Additionally, more long-term studies are needed to assess the safety and efficacy of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide. Finally, further research is needed to explore the potential applications of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide in the treatment of various diseases and conditions.
合成方法
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can be synthesized in several different ways, with the most commonly used method being a three-step process. The first step involves the formation of an amide bond between 3-chloropropanamide and 2-methoxyphenylacetamide. This is followed by a Friedel-Crafts reaction to form a benzofuran ring, and finally a reductive amination reaction to create 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide.
科学研究应用
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been investigated for its potential as an antifungal and antibacterial agent, as well as its potential to inhibit the growth of cancer cells. Additionally, 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential to reduce inflammation, improve cognitive function, and act as an antioxidant.
属性
IUPAC Name |
3-(3-chloropropanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-25-15-9-5-3-7-13(15)21-19(24)18-17(22-16(23)10-11-20)12-6-2-4-8-14(12)26-18/h2-9H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANSNIKYLMAUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloropropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6500942.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)
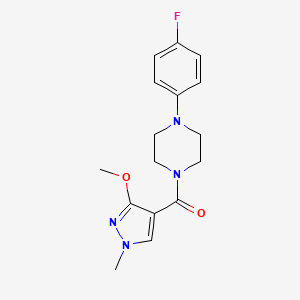
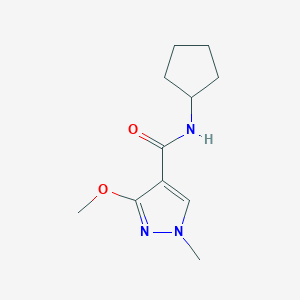
![3-methoxy-N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500963.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500968.png)
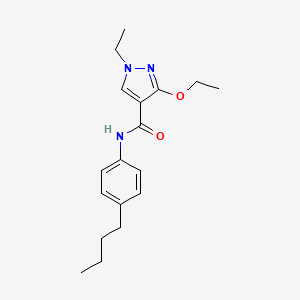
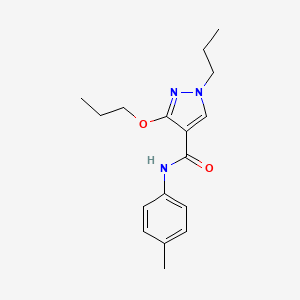
![1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine](/img/structure/B6500979.png)
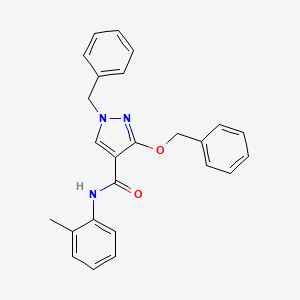
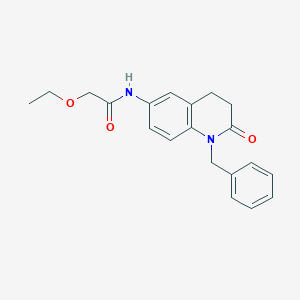
![2-(4-fluorophenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6501003.png)
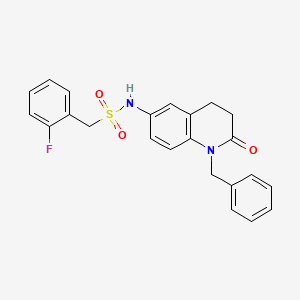
![2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B6501030.png)